
N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide: is a chemical compound that has garnered interest in various fields of scientific research It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 3 and 5, and a benzamide moiety with hydroxyl groups at positions 3 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide typically involves the acylation of 3,5-dichloropyridine-4-amine with 3,4-dihydroxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent such as dichloromethane and are conducted at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell proliferation .
Comparison with Similar Compounds
Roflumilast: A PDE4 inhibitor with anti-inflammatory properties.
Piclamilast: Another PDE4 inhibitor used in the treatment of respiratory diseases.
Oglemilast: Investigated for its potential in treating chronic obstructive pulmonary disease .
Uniqueness: N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide is unique due to its specific substitution pattern on the pyridine and benzamide rings, which imparts distinct chemical and biological properties. Its dual hydroxyl groups on the benzamide moiety contribute to its reactivity and potential for forming hydrogen bonds, enhancing its interaction with biological targets .
Properties
IUPAC Name |
N-(3,5-dichloropyridin-4-yl)-3,4-dihydroxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O3/c13-7-4-15-5-8(14)11(7)16-12(19)6-1-2-9(17)10(18)3-6/h1-5,17-18H,(H,15,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSANJZAAUIRCNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=C(C=NC=C2Cl)Cl)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.